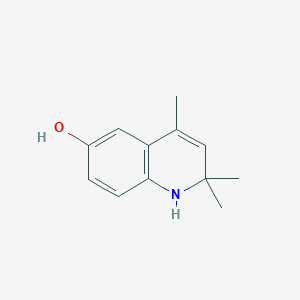

2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol

概述

描述

Synthesis Analysis

The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol and its derivatives has been achieved through various methods. Authentic samples of 1,2-dihydro-2,2,4-trimethylquinoline were synthesized, and their spectral properties were analyzed . Additionally, the synthesis of 6-R-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acids and their structural analogs was accomplished by oxidation reactions of substituted pyrroloquinoline diones . An efficient one-pot synthesis method for 4-alkoxy-2-arylquinolines was developed using 2-(2-(trimethylsilyl)ethynyl)anilines and arylaldehydes in the presence of sulfuric acid .

Molecular Structure Analysis

The molecular structure of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol derivatives has been elucidated using various spectroscopic techniques. The structure of the dimer of 2,2,4-trimethyl-1,2-dihydroquinoline was determined, showing that dimerization occurs between the 4,6'-positions of the two dihydroquinoline ring systems . The crystal structures of some derivatives were determined by X-ray single crystal diffraction, providing detailed information on their three-dimensional arrangements .

Chemical Reactions Analysis

The chemical behavior of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol under different conditions has been studied. The photolysis of this compound leads to the formation of aminyl radicals, with dimerization being the main route of disappearance for these radicals . Silver(I)-catalyzed C–N coupling reactions have been employed to create dimeric structures of 1,2-dihydro-2,2,4-trimethylquinoline derivatives, demonstrating the potential for direct functionalization of a C–H bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol and its derivatives are influenced by their molecular structures. The crystal packing structures of these compounds are consolidated by van der Waals forces and weak directional hydrogen bonds . The stability of the heterocyclic fragment of 6-R-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acids was found to be higher compared to their tetrahydroquinoline counterparts .

科学研究应用

1. Synthesis of TMQ

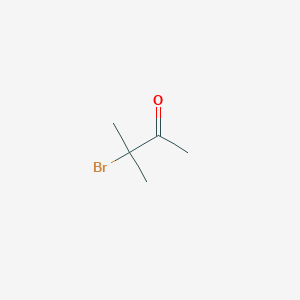

- Application Summary: TMQ is synthesized through a heterogeneous catalytic condensation of aniline with acetone . This process is significant due to the pharmacological importance of TMQ .

- Methods of Application: The synthesis involves the use of Zn 2+ -, Sn 2+ -, and Cu 2+ -exchanged tungstophosphoric acid (TPA) supported on γ-Al 2 O 3, synthesized by a microwave-assisted hydrothermal method . The reaction conditions were optimized, and a plausible reaction mechanistic pathway was derived from FT-IR and GC–MS data .

- Results: Among the metal-exchanged catalysts, Zn 0.5 TPA/Al 2 O 3 showed the highest aniline conversion with the highest yield of TMQ up to three consecutive cycles .

2. Asphalt Modification

- Application Summary: TMQ is used as an antioxidant in the modification of asphalt with natural rubber . This improves the performance of the asphalt in terms of durability .

- Methods of Application: The manufacture of the modified rubber asphalt mixture begins by melting the crepe rubber at 200 °C before being mixed in asphalt at 165 °C . The antioxidant TMQ is added during the stirring process of the mixture of asphalt and melted rubber .

- Results: The best-modified asphalt product was the addition of 10% crepe rubber and 2% TMQ . The best-modified asphalt characteristics have penetration 68.70 dmm, softening point 55.45 °C, weight loss only 0.0579%, penetration after RTFOT 59.60, Marshall stability 1403.96 kg with optimum asphalt content of 5.50%, and rutting factor (G*/Sinδ) 6.91 kPa and 16.1 kPa before and after RTFOT .

3. Reduction of Oxidative Stress

- Application Summary: TMQ has been found to reduce oxidative stress by its antioxidant activity . This leads to a reduction in the level of pro-inflammatory cytokine and NF-κB mRNA, as well as a decrease in the concentration of immunoglobulin G .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The study found that TMQ effectively reduced oxidative stress, leading to a decrease in pro-inflammatory cytokine and NF-κB mRNA levels, as well as a reduction in the concentration of immunoglobulin G .

4. Tire Antioxidants

- Application Summary: TMQ is used as an antioxidant in rubber tires . Antioxidants are indispensable functional additives used in rubber tires to delay aging and extend their service life .

- Methods of Application: The study aimed to design eco-friendly derivatives of TMQ with increased antioxidant activity to use as tire antioxidants . Initially, seventy highly efficient derivatives of TMQ were designed by hydroxylation modifications at multiple sites .

- Results: TMQ-6 and TMQ-48 showed the lowest toxicity among all TMQ derivatives by a rather large margin . The study throws light on the path of future endeavors to develop highly efficient and greener tire antioxidants .

5. Preservation of Animal Nutriments and Vegetable Oils

- Application Summary: TMQ is used in preserving animal nutriments and vegetable oils . This is due to its antioxidant properties, which help to prevent the oxidation of these substances, thereby extending their shelf life .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The use of TMQ in preserving animal nutriments and vegetable oils has been found to be effective, although the specific results or outcomes were not detailed in the source .

安全和危害

属性

IUPAC Name |

2,2,4-trimethyl-1H-quinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11/h4-7,13-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSINDHMECZQCAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344827 | |

| Record name | 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol | |

CAS RN |

72107-05-2 | |

| Record name | 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

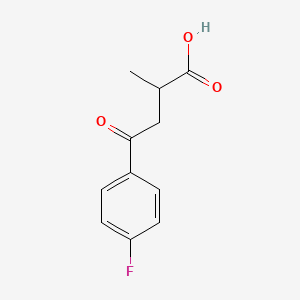

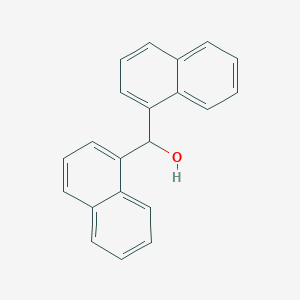

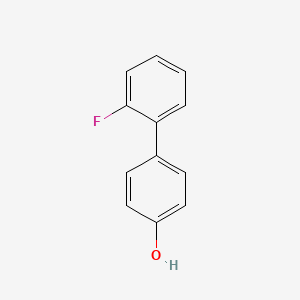

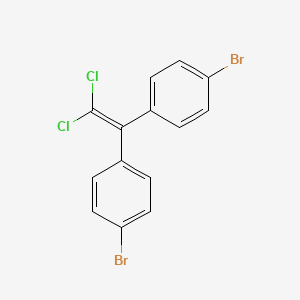

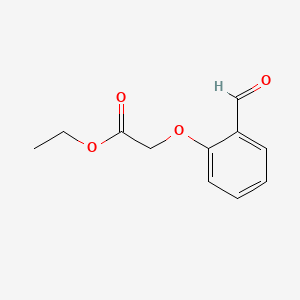

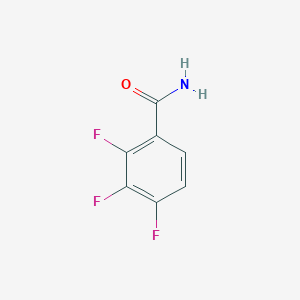

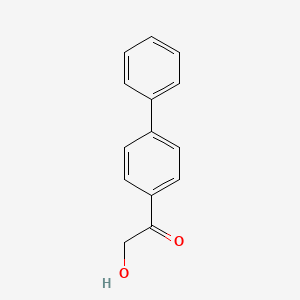

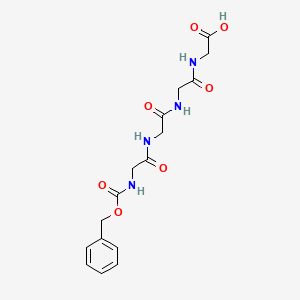

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1330663.png)